molecular formula C11H16O B8516685 3-Tert-pentylphenol

3-Tert-pentylphenol

Cat. No.: B8516685
M. Wt: 164.24 g/mol
InChI Key: ZVUDLZCSBFUWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-pentylphenol is a synthetic alkylphenol compound in which a tert-pentyl (1,1-dimethylpropyl) group is attached to the meta-position of a phenol ring. This structure is part of a broader class of tert-alkyl phenols investigated for their stabilizing and functional properties, primarily due to the phenolic group's capacity to donate a hydrogen atom to neutralize free radicals and the steric hindrance provided by the bulky tert-alkyl group which enhances stability . Research Applications and Value: Within research settings, tert-alkyl phenols like this compound are of significant interest for their potential as antioxidants and stabilizers. They may be studied for application in the development of polymers, lubricants, and other industrial materials susceptible to oxidative degradation . The antioxidative mechanism involves interrupting free radical chain reactions, thereby preserving material integrity and extending functional lifespans. Furthermore, related phenolic compounds have demonstrated a range of biological activities in preliminary research models, including antimicrobial, anti-inflammatory, and potential neuroprotective effects, suggesting this compound could be a candidate for investigating structure-activity relationships in these areas . Handling and Safety: Phenols, as a chemical class, can be corrosive and toxic by ingestion and may be absorbed through the skin . Appropriate safety precautions, including the use of personal protective equipment (PPE), should always be observed when handling this compound. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C11H16O/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8,12H,4H2,1-3H3

InChI Key

ZVUDLZCSBFUWEO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=CC=C1)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-Tert-pentylphenol and Related Isomers

The Friedel-Crafts alkylation of phenol (B47542) is a widely employed method for the synthesis of alkylphenols. However, the hydroxyl group is a strong ortho-, para-director, meaning that direct alkylation of phenol with a tert-pentylating agent, such as tert-pentyl chloride or an alkene like amylene, in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃) or a Brønsted acid, predominantly yields 4-tert-pentylphenol and 2-tert-pentylphenol. The formation of this compound via this direct route is generally not favored and occurs in minimal yields, if at all.

To circumvent this regioselectivity issue, multi-step synthetic strategies are necessary to introduce the tert-pentyl group at the meta position. One such approach involves the synthesis of a meta-substituted precursor that can be subsequently converted to the phenol. For instance, a synthetic route analogous to the preparation of other 3-alkylphenols could be envisioned, starting from a compound where a different directing group is present or through a sequence of reactions that allows for the specific placement of the tert-pentyl group.

Another potential strategy is the isomerization of other tert-pentylphenol isomers. For example, it has been demonstrated that tert-butylphenols can undergo isomerization under certain catalytic conditions to yield the meta-isomer. A similar approach could potentially be applied to a mixture of tert-pentylphenols to enrich the 3-substituted isomer.

A plausible multi-step synthesis for a related compound, 3-tert-butylphenylethylether, has been described, which involves the diazotization of a meta-haloaniline, followed by hydrolysis to the phenol, etherification, and finally a Grignard reaction to introduce the tert-butyl group. google.com A similar pathway could be adapted for the synthesis of this compound.

Reaction Reactants Catalyst/Reagents Major Products Minor/Trace Products
Friedel-Crafts AlkylationPhenol, tert-pentyl chloride/amyleneLewis Acid (e.g., AlCl₃)4-tert-pentylphenol, 2-tert-pentylphenol2,4-di-tert-pentylphenol
Isomerization4-tert-pentylphenolZeolite or other acid catalystThis compoundMixture of isomers
Multi-step Synthesism-Haloaniline derivative1. NaNO₂, H₂SO₄; 2. H₂O; 3. Alkylating agent; 4. Grignard reagent from tert-pentyl halideThis compound derivative-

The alkylation of phenol with branched pentene feedstocks, such as isoamylene (a mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene), is a common industrial process for the production of tert-pentylphenols. google.com This reaction is typically catalyzed by acid catalysts like sulfuric acid, phosphoric acid, ion-exchange resins, or activated clays. google.com Consistent with Friedel-Crafts chemistry, this process overwhelmingly favors the formation of ortho- and para-substituted products. The primary products are 4-tert-pentylphenol and, to a lesser extent, 2-tert-pentylphenol, as well as the di-substituted product, 2,4-di-tert-pentylphenol. The synthesis of this compound is not a significant outcome of this direct alkylation method.

Catalyst Type Typical Reaction Temperature Primary Products
Sulfuric Acid80-120 °C4-tert-pentylphenol, 2,4-di-tert-pentylphenol
Ion-Exchange Resin60-100 °C4-tert-pentylphenol, 2-tert-pentylphenol
Activated Clay100-150 °C4-tert-pentylphenol, 2,4-di-tert-pentylphenol

Condensation reactions provide an alternative route to tertiary alkyl phenols. While specific examples detailing the synthesis of this compound are not prevalent in the literature, analogous reactions with other tertiary alcohols have been reported. For instance, the condensation of tertiary heptyl alcohols with phenol in the presence of aluminum chloride has been studied.

A more general approach involves the reaction of a phenol with a tertiary alcohol, such as tert-amyl alcohol, in the presence of a dehydrating acid catalyst. The reaction proceeds through the formation of a carbocation from the alcohol, which then acts as the electrophile in the subsequent aromatic substitution on the phenol ring. As with other electrophilic substitutions of phenol, this method would be expected to yield predominantly ortho and para isomers.

Reactant 1 Reactant 2 Catalyst Expected Major Products
Phenoltert-Amyl alcoholSulfuric Acid4-tert-pentylphenol, 2-tert-pentylphenol
Phenol2-Methyl-2-butanolAluminum Chloride4-tert-pentylphenol, 2-tert-pentylphenol

Derivatization and Functionalization Strategies

The phenolic hydroxyl group and the aromatic ring of this compound are amenable to a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (in this case, this compound), formaldehyde, and a primary or secondary amine. wikipedia.org This reaction is a powerful tool for introducing aminomethyl groups onto the aromatic ring, typically at the positions ortho to the hydroxyl group. The resulting aminophenols are valuable precursors for the synthesis of aminophenolate ligands, which are widely used in coordination chemistry. nih.govnih.gov

Given the steric bulk of the tert-pentyl group at the 3-position, the Mannich reaction on this compound would be expected to occur at the less sterically hindered ortho-positions (2- and 6-positions) and the para-position (4-position). The regioselectivity can be influenced by the reaction conditions and the nature of the amine used. For instance, studies on other 3-alkylphenols have shown that the aminomethylation can be directed to specific positions. researchgate.net

The general mechanism involves the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile and attacks the electron-rich phenol ring.

Phenol Substrate Amine Expected Product
This compoundDimethylamine2-(Dimethylaminomethyl)-3-tert-pentylphenol and/or 4-(Dimethylaminomethyl)-3-tert-pentylphenol and/or 6-(Dimethylaminomethyl)-3-tert-pentylphenol
This compoundPiperidine2-(Piperidin-1-ylmethyl)-3-tert-pentylphenol and/or 4-(Piperidin-1-ylmethyl)-3-tert-pentylphenol and/or 6-(Piperidin-1-ylmethyl)-3-tert-pentylphenol

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, are powerful methods for the formation of carbon-heteroatom bonds. The synthesis of aromatic ethers from this compound can be achieved through a palladium-catalyzed cross-coupling reaction with an aryl halide or triflate. google.comorganic-chemistry.org

This transformation typically involves a palladium precatalyst, a phosphine-based ligand, and a base. The choice of ligand is crucial, especially when dealing with sterically hindered substrates. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. The reaction is believed to proceed through an oxidative addition of the aryl halide to the Pd(0) complex, followed by deprotonation of the phenol by the base, association of the phenoxide to the palladium center, and reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst.

The steric hindrance presented by the meta-tert-pentyl group could influence the reaction rate, but successful couplings have been reported for other sterically demanding phenols. frontiersin.orgscirp.org

This compound Aryl Halide/Triflate Catalyst System (Example) Product
This compoundBromobenzenePd₂(dba)₃ / XPhos, NaOtBu3-tert-pentylphenoxybenzene
This compound4-ChlorotoluenePd(OAc)₂ / SPhos, K₃PO₄1-(3-tert-pentylphenoxy)-4-methylbenzene
This compound1-Naphthyl triflate[Pd(allyl)Cl]₂ / RuPhos, Cs₂CO₃1-(3-tert-pentylphenoxy)naphthalene

Etherification and Related Phenolic Modifications

The conversion of the hydroxyl group of this compound into an ether is a common modification that alters its physical and chemical properties. The most prevalent method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide or another suitable electrophile.

The general mechanism for the Williamson ether synthesis of this compound can be outlined as follows:

Deprotonation: this compound is treated with a strong base, such as sodium hydride (NaH) or a hydroxide (B78521) like sodium hydroxide (NaOH), to remove the acidic proton from the hydroxyl group. This results in the formation of the 3-tert-pentylphenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks an electrophilic carbon, typically from an alkyl halide (e.g., methyl iodide, ethyl bromide). This is an S_N2 (bimolecular nucleophilic substitution) reaction. masterorganicchemistry.comwikipedia.org For this step to be efficient, primary alkyl halides are preferred as they are less susceptible to competing elimination reactions. masterorganicchemistry.comwikipedia.org

Product Formation: The nucleophilic attack displaces the halide leaving group, forming the desired ether and a salt byproduct.

A variety of ether derivatives of this compound can be synthesized using this method by selecting different alkylating agents.

Table 1: Examples of Etherification Reactions of Phenols

Phenolic ReactantBaseAlkylating AgentProductReaction Type
This compoundSodium HydrideMethyl Iodide1-(tert-pentyl)-3-methoxybenzeneWilliamson Ether Synthesis
This compoundSodium HydroxideEthyl Bromide1-ethoxy-3-(tert-pentyl)benzeneWilliamson Ether Synthesis
4-ethylphenolSodium HydroxideMethyl Iodide4-ethylanisoleWilliamson Ether Synthesis utahtech.edu

Beyond simple alkyl ethers, the phenolic hydroxyl group can undergo other modifications. For instance, reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of esters. These modifications are crucial for creating a diverse range of derivatives with tailored properties for various applications.

Regioselectivity and Stereochemical Considerations in Synthesis

The outcomes of chemical reactions involving this compound are significantly influenced by the electronic effects of the hydroxyl group and the steric bulk of the tert-pentyl moiety. These factors govern the regioselectivity of reactions on the aromatic ring and introduce stereochemical considerations.

Influence of the Hydroxyl Group Directing Effects

In electrophilic aromatic substitution reactions, the hydroxyl group of a phenol is a powerful activating and ortho, para-directing substituent. libretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. This stabilization is most effective when the electrophile attacks the positions ortho (C2 and C6) and para (C4) to the hydroxyl group.

For this compound, the hydroxyl group at C1 directs incoming electrophiles to the C2, C4, and C6 positions. The resonance structures of the arenium ion show that the positive charge can be delocalized onto the oxygen atom when the attack occurs at these positions, leading to a more stable intermediate and a faster reaction rate for these isomers. libretexts.orgmasterorganicchemistry.com Conversely, attack at the meta positions (C5) does not allow for this direct resonance stabilization by the hydroxyl group, making this pathway less favorable. masterorganicchemistry.com

The presence of the tert-pentyl group at the C3 position does not change the fundamental ortho, para-directing nature of the hydroxyl group. However, it does influence the relative reactivity of the available activated positions (C2, C4, and C6).

Steric Hindrance from the tert-Pentyl Moiety

The tert-pentyl group is a bulky substituent that exerts significant steric hindrance. youtube.com In this compound, this steric bulk primarily affects the reactivity of the adjacent ortho positions, C2 and C4. An incoming electrophile will experience greater steric repulsion when approaching these positions compared to the more accessible C6 position.

This steric hindrance can lead to a preference for substitution at the C6 position, which is ortho to the hydroxyl group but remote from the tert-pentyl group. The C4 position, being para to the hydroxyl group but ortho to the bulky tert-pentyl group, will also be sterically hindered. The C2 position is flanked by both the hydroxyl and the tert-pentyl groups, making it the most sterically hindered and generally the least favored site for substitution. youtube.com

Therefore, while the hydroxyl group electronically activates the C2, C4, and C6 positions, the steric hindrance from the meta-positioned tert-pentyl group imposes a regiochemical control, favoring substitution at the less hindered C6 position. The extent of this preference can depend on the size of the attacking electrophile; larger electrophiles will exhibit a stronger preference for the C6 position. youtube.com

A study on the dehydrative alkylation of 3-tert-butylphenol (B181075) with tert-amyl alcohol demonstrated that the alkylation occurred selectively at the C2 position, which is ortho to the hydroxyl group and adjacent to the tert-butyl group. doi.org This suggests that under certain catalytic conditions, electronic activation can overcome steric hindrance, although the yield of such reactions may be affected by the steric crowding around the reaction site.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionElectronic Effect of -OHSteric Effect of 3-tert-pentylPredicted Reactivity
C2Activating (ortho)High HindranceLow
C4Activating (para)Moderate HindranceModerate
C5Deactivating (meta)Low HindranceVery Low
C6Activating (ortho)Low HindranceHigh

Stereoselective and Stereospecific Reaction Pathways in Related Phenols

While specific stereoselective or stereospecific reaction pathways for this compound are not extensively documented, the principles can be inferred from studies on other hindered phenols. The tert-pentyl group itself contains a chiral center if the two alkyl groups attached to the tertiary carbon are different, but in the case of the tert-pentyl group (1,1-dimethylpropyl), it is achiral.

However, stereoselectivity can become a factor in reactions involving chiral reagents or catalysts, or if a new stereocenter is formed during the reaction. For instance, in the enzymatic oxidation and coupling of phenols, enzymes can control both the regioselectivity and the stereochemistry of the resulting biaryl compounds, even when axial chirality is involved. nih.gov

In non-enzymatic reactions, the bulky nature of substituents on a phenol can influence the stereochemical outcome of a reaction. For example, in reactions that create a new chiral center adjacent to the aromatic ring, the bulky tert-pentyl group could direct the approach of a reagent to the less hindered face of a reaction intermediate, leading to a diastereoselective outcome. While detailed studies on this compound are lacking in this area, the well-established principles of steric control in asymmetric synthesis would apply. The presence of the bulky group can create a biased conformational environment that favors the formation of one stereoisomer over another.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) spectra, a comprehensive picture of the molecular structure can be assembled.

In ¹H NMR spectroscopy of an alkyl-substituted phenol (B47542), the spectrum is typically divided into distinct regions corresponding to aromatic, hydroxyl, and aliphatic protons. The chemical shift (δ) of each proton is influenced by its local electronic environment, providing clues to its position relative to the hydroxyl and alkyl groups.

For a compound like 4-tert-pentylphenol, the aromatic protons exhibit characteristic splitting patterns based on their substitution. nih.gov The protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-7.5 ppm). The hydroxyl (-OH) proton is a singlet whose chemical shift can vary depending on solvent and concentration. The aliphatic protons of the tert-pentyl group are found in the upfield region (δ 0.5-2.0 ppm) and show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the two equivalent methyl groups (a singlet). nih.gov

Table 1: Representative ¹H NMR Data for 4-tert-Pentylphenol

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons ~6.7-7.2 Multiplet
Hydroxyl Proton Variable Singlet
Methylene Protons (-CH₂-) ~1.6 Quartet
Geminal Methyl Protons (-C(CH₃)₂) ~1.2 Singlet
Ethyl Methyl Protons (-CH₂CH₃) ~0.6 Triplet

Note: Data is illustrative for the 4-tert-pentylphenol isomer and may vary based on solvent and instrument frequency.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of substituents.

In 4-tert-pentylphenol, the carbon attached to the hydroxyl group (C1) is significantly deshielded, appearing far downfield (~150-155 ppm). nih.gov The carbon bearing the tert-pentyl group (C4) also appears downfield but to a lesser extent (~140-145 ppm). The remaining aromatic carbons (C2, C3, C5, C6) resonate in the typical aromatic region (~115-130 ppm). For the aliphatic tert-pentyl group, the quaternary carbon is observed around 35-40 ppm, with the other methyl and ethyl carbons appearing further upfield. nih.gov

Table 2: Representative ¹³C NMR Data for 4-tert-Pentylphenol

Carbon Assignment Chemical Shift (δ, ppm)
C1 (C-OH) ~153
C4 (C-alkyl) ~141
C2, C6 (Aromatic CH) ~127
C3, C5 (Aromatic CH) ~115
Quaternary Alkyl C ~37
Methylene C (-CH₂-) ~32
Geminal Methyl C (-C(CH₃)₂) ~26
Ethyl Methyl C (-CH₂CH₃) ~9

Note: Data is illustrative for the 4-tert-pentylphenol isomer and may vary based on solvent and instrument frequency.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS is a widely used method for the analysis of volatile and semi-volatile compounds like alkylphenols. researchgate.netresearchgate.net In this technique, the sample is first separated based on its boiling point and polarity by gas chromatography, and then the eluted components are ionized and detected by mass spectrometry. Electron ionization (EI) is the most common ionization method, which bombards the molecule with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). libretexts.org

The mass spectrum of a tert-pentylphenol would show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (164 g/mol for C₁₁H₁₆O). nih.govnist.gov This high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.org For alkylphenols, fragmentation often involves cleavage of the alkyl substituent. A common fragmentation pathway is the loss of an ethyl group (C₂H₅•, 29 Da) via α-cleavage, leading to a stable benzylic carbocation. For 4-tert-pentylphenol, this results in a prominent peak at m/z 135. nih.gov This fragment is often the base peak in the spectrum. Further fragmentation can occur, providing additional structural information. docbrown.info

Table 3: Major Fragment Ions in the EI Mass Spectrum of 4-tert-Pentylphenol

m/z Value Proposed Fragment Ion Significance
164 [C₁₁H₁₆O]⁺• Molecular Ion (M⁺•)
135 [M - C₂H₅]⁺ Base Peak, loss of ethyl radical
107 [C₇H₇O]⁺ Loss of butene from M⁺•

Source: Data derived from NIST and PubChem databases for 4-tert-pentylphenol. nih.govnist.gov

For less volatile compounds or complex mixtures, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is an invaluable tool. This technique uses softer ionization methods, such as electrospray ionization (ESI), which typically generates a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ rather than a radical molecular ion. This minimizes fragmentation in the ion source, preserving the molecular weight information.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the chemical bonds connecting them, providing a unique "fingerprint" for the compound.

The IR spectrum of a tert-pentylphenol would be dominated by several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. nih.gov The C-O stretching vibration typically appears as a strong band around 1200-1260 cm⁻¹. The aromatic ring gives rise to several signals, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.com The pattern of weak overtone and combination bands in the 1660-2000 cm⁻¹ region, as well as out-of-plane C-H bending vibrations between 680-900 cm⁻¹, can help determine the substitution pattern on the aromatic ring. Aliphatic C-H stretching from the tert-pentyl group would be observed as strong bands in the 2850-2960 cm⁻¹ range. mdpi.com

Table 4: General Compound Names Mentioned

Compound Name
3-tert-pentylphenol

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl (-OH), aromatic (benzene ring), and alkyl (tert-pentyl) moieties.

The most prominent feature in the spectrum is a strong, broad absorption band typically found in the 3550–3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. docbrown.infolibretexts.org The broadening of this peak is a result of intermolecular hydrogen bonding. docbrown.info Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹. orgchemboulder.com

Vibrations associated with the aromatic ring produce several distinct bands. C=C stretching vibrations within the ring give rise to moderate to strong absorptions in the 1600–1440 cm⁻¹ range. docbrown.info The C-O stretching vibration of the phenol group results in a strong band, typically between 1260 and 1180 cm⁻¹. The spectrum also contains bands corresponding to the tert-pentyl group, including C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1370 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions, including C-H out-of-plane bending, which is unique to the molecule and its specific substitution pattern. docbrown.info

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchPhenolic -OH3550–3200Strong, Broad
C-H StretchAromatic3100–3000Weak to Medium
C-H StretchAlkyl (tert-pentyl)2960–2850Strong
C=C StretchAromatic Ring1600–1440Medium to Strong
C-H BendAlkyl (tert-pentyl)~1465, ~1370Medium
C-O StretchPhenolic1260–1180Strong
C-H Out-of-Plane BendAromatic900–675Medium to Strong

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, Raman spectroscopy provides key information about the carbon skeleton and aromatic ring.

The aromatic ring vibrations are typically strong in the Raman spectrum. Aromatic C=C stretching modes appear in the 1620–1570 cm⁻¹ region. A particularly intense band, known as the "ring breathing" mode, is expected around 1000 cm⁻¹, which involves a symmetric stretching of the entire benzene ring. The C-H stretching vibrations of the aromatic ring and the alkyl group are also visible between 3100 and 2800 cm⁻¹. researchgate.net

Unlike in IR spectroscopy, the O-H stretching vibration is generally a weak signal in the Raman spectrum of phenols. The vibrations of the tert-pentyl substituent, particularly the C-C stretching and skeletal modes, will contribute to the spectrum, providing a complete vibrational fingerprint of the molecule. The complementary nature of IR and Raman spectroscopy allows for a more comprehensive structural analysis. mdpi.com

Table 2: Expected Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
C-H StretchAromatic3100–3050Medium
C-H StretchAlkyl (tert-pentyl)3000–2850Strong
C=C StretchAromatic Ring1620–1570Strong
Ring BreathingAromatic Ring~1000Strong
C-C StretchAlkyl Skeleton1200–800Medium

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. ljmu.ac.uk For this compound, EPR is the ideal method for studying its corresponding phenoxyl radical, which can be formed through one-electron oxidation. nih.gov

The 3-tert-pentylphenoxyl radical is generated by the removal of the hydrogen atom from the hydroxyl group. The resulting unpaired electron is delocalized over the aromatic ring. The EPR spectrum of this radical is characterized by its g-value and hyperfine splitting pattern. The g-value is a dimensionless constant that is characteristic of the radical's electronic environment. ljmu.ac.uk

The most informative feature of the EPR spectrum is the hyperfine splitting, which arises from the interaction of the unpaired electron with magnetic nuclei, primarily the protons (¹H) on the aromatic ring and, to a lesser extent, the alkyl substituent. acs.orgacs.org The splitting pattern and coupling constants provide a detailed map of the unpaired electron's spin density distribution across the molecule. For the 3-tert-pentylphenoxyl radical, significant hyperfine coupling is expected with the protons at the ortho and para positions (positions 2, 4, and 6) relative to the oxygen atom. The tert-pentyl group at position 3 will influence the electronic distribution and may exhibit smaller hyperfine couplings. Analysis of this hyperfine structure allows for unambiguous identification of the radical species and provides insight into its electronic structure. acs.orgresearchgate.net

Advanced X-ray and Electron Microscopy Techniques for Material Characterization of Derivatives

Alkylphenols like this compound are often used as monomers or additives in the synthesis of polymers, such as phenolic resins, and other advanced materials. wikipedia.org The characterization of these derivative materials necessitates the use of advanced analytical techniques that can probe their elemental composition, chemical states, and microstructure.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and/or electronic structure of matter. xrayabsorption.orgwikipedia.org When applied to derivatives of this compound, such as metal-containing polymers or composites, XAS can provide detailed information about the coordination environment and oxidation state of the specific element being probed.

The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). youtube.com

XANES provides information on the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom by analyzing the features of the absorption edge. xrayabsorption.org

EXAFS provides information about the number, type, and distances of neighboring atoms surrounding the absorbing atom. youtube.com For instance, in a polymer composite derived from this compound containing metallic nanoparticles, XAS could be used to characterize the local atomic structure around the metal atoms, providing insights into their interaction with the polymer matrix.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing a material derived from this compound, XPS can identify the constituent elements (carbon, oxygen, etc.) on the material's surface (typically the top 1-10 nm) and, more importantly, determine their chemical bonding environments.

For example, high-resolution XPS scans of the Carbon 1s region could differentiate between carbons in the aromatic ring, the alkyl group, and potentially new bonds formed during polymerization. Similarly, the Oxygen 1s spectrum could distinguish between phenolic oxygen and ether or carbonyl oxygens that might form in a derivative resin. This makes XPS invaluable for studying surface chemistry, degradation, or functionalization of materials based on this compound.

Electron microscopy techniques are used to obtain high-resolution images of a material's microstructure and morphology.

Scanning Electron Microscopy (SEM) provides information about the surface topography and composition of a sample. nih.gov For a polymer resin derived from this compound, SEM could be used to visualize its surface texture, porosity, and the morphology of any phase separation or filler particles on the micrometer to nanometer scale.

Transmission Electron Microscopy (TEM) is used to view the internal structure of a sample. nih.gov Thin sections of a this compound-based material can be analyzed to reveal details at the nanoscale. For example, if the derivative is a nanocomposite, TEM can be used to assess the size, shape, and dispersion of the nanofiller particles within the polymer matrix, which is crucial for understanding the material's mechanical and physical properties.

Together, these advanced X-ray and microscopy techniques provide a comprehensive characterization of the complex materials derived from this compound, linking their macroscopic properties to their microscopic and atomic-level structures.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and provide detailed insights into the electronic nature of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. longdom.orgchemrxiv.org It is based on the principle that the ground-state energy and other properties of a system are a functional of the electron density. nih.gov DFT is often favored for its balance of accuracy and computational cost, making it suitable for analyzing molecules of moderate size like 3-tert-pentylphenol.

DFT calculations can determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.gov A smaller gap generally indicates higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

A similar analysis for this compound would likely identify the oxygen atom of the hydroxyl group and the π-system of the benzene (B151609) ring as key sites for electrophilic attack, while the hydrogen of the hydroxyl group would be a primary site for nucleophilic interactions.

Table 1: Illustrative Frontier Molecular Orbital Data from a DFT Study on a Substituted Phenol (B47542) Derivative Data for (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol

Parameter Method Value
HOMO Energy B3LYP/LanL2DZ -0.216 a.u.
LUMO Energy B3LYP/LanL2DZ -0.070 a.u.

Source: Adapted from findings on a related Schiff base compound. nih.gov

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on theoretical principles without the inclusion of experimental data. researchgate.netaps.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation to compute molecular properties. mdpi.com They are often more computationally demanding than DFT but can provide highly accurate results, especially when electron correlation is included at higher levels of theory. researchgate.net

For a molecule like this compound, ab initio calculations can be used to accurately determine a wide range of molecular properties, including:

Optimized Geometries: Bond lengths, bond angles, and dihedral angles.

Thermochemical Properties: Enthalpies of formation, entropies, and heat capacities. researchgate.net

Spectroscopic Properties: Vibrational frequencies (IR spectra) and NMR chemical shifts.

Electronic Properties: Dipole moments and polarizabilities.

Although specific ab initio computational data for this compound is not available in the provided search results, studies on other organic molecules demonstrate the utility of these methods. For instance, ab initio calculations have been used to determine the thermochemical properties of various free radicals important in combustion, providing crucial data for understanding reaction mechanisms. researchgate.net A similar approach for this compound would yield a precise, theoretical-based characterization of its fundamental molecular properties.

Conceptual Density Functional Theory (CDFT), also known as Density Functional Reactivity Theory, provides a framework for defining and calculating chemical concepts and reactivity indices. pku.edu.cnmdpi.comresearchgate.net It uses the derivatives of the energy with respect to the number of electrons and the external potential to quantify concepts like electronegativity, chemical hardness, and softness. mdpi.comresearchgate.net

These reactivity indices are powerful tools for the semi-quantitative study of organic reactivity. researchgate.netnih.gov Key global reactivity descriptors calculated within CDFT include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. longdom.org

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. longdom.org

Fukui Function (f(r)): A local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. pku.edu.cn

Analysis of these indices for this compound would allow for a detailed prediction of its reactivity profile, identifying which parts of the molecule are most susceptible to different types of chemical attack.

Table 2: Key Chemical Reactivity Indices in Conceptual DFT

Index Symbol Definition Chemical Interpretation
Chemical Potential μ μ ≈ -(I + A) / 2 Tendency to lose or gain electrons.
Chemical Hardness η η ≈ (I - A) / 2 Resistance to charge transfer.
Electrophilicity Index ω ω = μ² / 2η Propensity to act as an electrophile.

Where I is the ionization potential and A is the electron affinity.

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes scalar fields derived from quantum mechanics, most commonly the electron density, to partition a molecule into chemically meaningful regions, such as atoms. manchester.ac.uksemanticscholar.orgresearchgate.net This approach, which includes the Quantum Theory of Atoms in Molecules (QTAIM), allows for a rigorous, parameter-free definition of chemical bonds and atomic interactions based on the topology of the electron density. researchgate.netsciencesconf.org

Key descriptors in a QCT analysis include:

Bond Critical Points (BCPs): Points in the electron density where the gradient is zero, located between two interacting nuclei. The properties of the electron density at the BCP (e.g., its magnitude and the Laplacian) provide information about the nature and strength of the chemical bond (e.g., covalent vs. non-covalent).

Atomic Basins: Regions of space that are uniquely associated with a given nucleus, defining the "atom in the molecule." researchgate.net

Delocalization Indices: A measure of the number of electrons shared between two atomic basins, serving as a quantitative measure of bond order. researchgate.net

A QCT analysis of this compound would provide a detailed map of its chemical bonding, quantifying the strength of its covalent bonds (C-C, C-O, O-H, C-H) and identifying any significant non-covalent interactions, such as intramolecular hydrogen bonds or steric repulsions involving the bulky tert-pentyl group.

Molecular Mechanics and Dynamics Simulations

While quantum methods focus on electron distribution, molecular mechanics and dynamics simulations model the molecule as a collection of atoms governed by classical physics, providing insights into conformational behavior and intermolecular interactions.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. sinica.edu.tw For a flexible molecule like this compound, which has a rotatable tert-pentyl group and hydroxyl group, multiple low-energy conformations can exist. Molecular Mechanics (MM) methods use force fields—a set of parameters and potential energy functions—to calculate the steric energy of different conformers, allowing for a rapid search of the potential energy surface. mdpi.com

The bulky tert-pentyl group in this compound is expected to exert significant steric influence on the orientation of the hydroxyl group and on how the molecule interacts with other molecules. nih.gov MM simulations can explore the rotational barriers around the C-C bond connecting the pentyl group to the phenyl ring and the C-O bond of the hydroxyl group.

Molecular dynamics (MD) simulations extend this by simulating the movement of atoms over time, providing a dynamic picture of conformational flexibility and intermolecular interactions. An MD simulation of multiple this compound molecules could reveal preferred modes of association, such as hydrogen bonding between the hydroxyl groups of neighboring molecules, and how the steric bulk of the tert-pentyl group influences packing in a condensed phase.

Table 3: Types of Inter- and Intramolecular Interactions Analyzed by MM/MD

Interaction Type Description Relevance to this compound
Bond Stretching Energy associated with deforming bond lengths from their equilibrium values. Core component of the force field.
Angle Bending Energy required to bend the angle between three bonded atoms. Defines the geometry of the phenyl ring and substituent groups.
Torsional Strain Energy associated with rotation around a chemical bond. Crucial for analyzing the rotation of the tert-pentyl and hydroxyl groups.
Van der Waals Non-bonded interactions (attraction/repulsion) between atoms. Important for determining steric hindrance from the tert-pentyl group.

Reaction Pathway Modeling and Transition State Identification

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions at a molecular level. For this compound, this involves modeling the reaction pathways of its formation, typically through the Friedel-Crafts alkylation of phenol with an amylene isomer, and its degradation.

Reaction Pathway Modeling: Theoretical models can map the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. This involves calculating the energy of the molecules at various stages of the reaction. For the synthesis of this compound, modeling would focus on the electrophilic attack of a tert-pentyl carbocation on the phenol ring. These models can predict the regioselectivity of the reaction, explaining why the alkyl group attaches at the meta position, although ortho and para isomers are also commonly formed in such reactions. researchgate.net

Transition State Identification: A key aspect of reaction pathway modeling is the identification of the transition state—the highest energy point along the reaction coordinate. wikipedia.org This transient molecular structure represents the energy barrier that must be overcome for the reaction to proceed. libretexts.org By calculating the geometry and energy of the transition state, chemists can determine the activation energy, which is a critical factor in understanding the reaction rate. researchgate.net While specific transition state models for this compound are not extensively detailed in publicly available literature, the principles of transition state theory are fundamental to understanding its synthesis and reactivity. wikipedia.org These computational studies provide a theoretical framework for optimizing reaction conditions to improve yield and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a correlation between the chemical structure of a compound and its biological activity or environmental fate. nih.gov These models are essential for predicting the properties of untested chemicals, thereby reducing the need for extensive experimental testing. nih.govnih.gov

Development of Predictive Models for Environmental Fate and Biological Interactions

For this compound, QSAR models are particularly valuable for assessing its environmental risk and potential as an endocrine disruptor.

Environmental Fate: Predictive models are used to estimate how this compound behaves in the environment. epa.govepa.gov Key endpoints include biodegradability, bioaccumulation, and mobility. QSAR models for environmental fate typically use physicochemical properties derived from the molecular structure to predict half-life in soil and water or the tendency to accumulate in organisms. researchgate.netnih.gov For instance, models developed for a range of alkylphenols can predict the chemical and biological oxygen demand, offering insights into their persistence and degradability. frontiersin.org

Biological Interactions: A significant area of concern for this compound and other alkylphenols is their potential to act as endocrine disrupting chemicals (EDCs). researchgate.netsemanticscholar.org QSAR models have been developed to predict the binding affinity of compounds to hormone receptors, such as the estrogen receptor. mdpi.comamanote.com These models help in screening chemicals for potential endocrine activity. researchgate.netsemanticscholar.org By analyzing a large dataset of known EDCs, these models can identify the key structural features that contribute to this activity, allowing for the prediction of estrogen-like effects for compounds like this compound. nih.gov

Model TypePredicted EndpointRelevance to this compoundCommon Descriptors Used
Environmental Fate ModelBiodegradation Half-LifePredicts persistence in soil and water.Molecular Weight, LogP, Number of Rings
Ecotoxicity ModelAquatic Toxicity (e.g., LC50)Assesses risk to fish, daphnia, and algae.LogP, Polarizability, HOMO/LUMO energies
Endocrine Disruption ModelEstrogen Receptor Binding AffinityScreens for potential to interfere with hormone systems.3D Shape Descriptors, Pharmacophore Features, Electronic Properties
Bioaccumulation ModelBioconcentration Factor (BCF)Estimates tendency to accumulate in living organisms.LogP, Water Solubility

Descriptors and Statistical Methodologies in QSAR Studies

The predictive power of a QSAR model depends on the appropriate selection of molecular descriptors and the statistical method used to correlate them with the activity. toxicology.org

Descriptors in QSAR Studies: Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized as:

1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts. toxicology.org

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments. nih.govtoxicology.org

3D Descriptors: Based on the 3D coordinates of the atoms, such as molecular shape and volume. nih.gov

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (LogP), which is crucial for predicting bioaccumulation and toxicity. nih.govrsc.org

Quantum Chemical Descriptors: Electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. rsc.orgucsb.edu

For alkylphenols, descriptors related to lipophilicity (LogP), molecular size, and electronic properties have been shown to be important in predicting their toxicity and endocrine activity. nih.govnii.ac.jp

Descriptor CategorySpecific Example(s)Information Encoded
Constitutional (1D)Molecular Weight, Atom CountBasic composition and size of the molecule.
Topological (2D)Wiener Index, Kier & Hall ConnectivityAtom connectivity and branching.
Geometric (3D)Molecular Surface Area, Molecular VolumeSize and shape of the molecule in 3D space.
PhysicochemicalLogP, Molar RefractivityLipophilicity and polarizability.
Quantum ChemicalHOMO/LUMO Energies, Dipole MomentElectronic structure and reactivity.

Statistical Methodologies: Various statistical methods are employed to build the mathematical relationship between the descriptors (independent variables) and the activity (dependent variable). Common methods include:

Multiple Linear Regression (MLR): A straightforward method for creating a linear equation. nii.ac.jp

Partial Least Squares (PLS): A regression technique suitable for datasets with many, potentially correlated, descriptors. nih.gov

Support Vector Machines (SVM): A machine learning method that can be used for both regression and classification tasks. researchgate.net

k-Nearest Neighbors (k-NN): A non-parametric method that classifies a compound based on its similarity to compounds in the training set. toxicology.org

Artificial Neural Networks (ANN): A complex, non-linear modeling technique inspired by the human brain.

Random Forest & Gradient Boosting: Ensemble methods that combine multiple decision trees to improve predictive accuracy. toxicology.orgnii.ac.jp

Enzymatic and Biocatalytic Transformations

Enzyme-Catalyzed Oxidation Processes

In addition to complete degradation by microbial pathways, alkylphenols can be transformed through oxidation processes catalyzed by isolated enzymes. These reactions typically generate reactive intermediates like quinones or lead to polymerization.

Phenolic compounds can be enzymatically oxidized to form highly reactive quinones. This process is central to enzymatic browning in fruits and vegetables. datapdf.comnih.gov The enzymes responsible belong to the polyphenol oxidase (PPO) family, which includes tyrosinases and catechol oxidases. researchgate.netnih.gov

The reaction proceeds in two potential steps. First, a tyrosinase can hydroxylate a monophenol to an o-diphenol (catechol). Second, a catechol oxidase (or the same tyrosinase) oxidizes the o-diphenol to an o-quinone. nih.gov These o-quinones are powerful oxidants and electrophiles that can participate in subsequent reactions, including polymerization to form brown melanin (B1238610) pigments or reactions with other nucleophilic molecules. datapdf.comnih.gov The catechol intermediates formed during microbial degradation (as described in 5.1.2) are direct substrates for this type of enzymatic oxidation.

Peroxidases are enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide (H₂O₂) as the oxidant. Horseradish peroxidase (HRP) has been shown to effectively oxidize alkylphenols such as bisphenol A and p-nonylphenol. nih.gov The catalytic cycle involves the formation of a phenoxy radical from the phenol (B47542) substrate. These radicals are highly reactive and can couple with each other, leading to the formation of dimers (like p,p'-biphenol and o,o'-biphenol) and ultimately high-molecular-weight polymers. nih.govnih.gov This polymerization process effectively removes the parent alkylphenol from solution and can eliminate its biological activity. nih.gov

Laccases represent another important class of oxidative enzymes. These copper-containing oxidases use molecular oxygen as the electron acceptor to oxidize phenolic and other aromatic compounds. nih.govijcmas.com Similar to peroxidases, laccase-catalyzed oxidation of phenols proceeds via a radical mechanism that often results in polymerization. nih.gov This makes both peroxidases and laccases valuable biocatalysts for bioremediation applications targeting phenolic pollutants.

Table 2: Key Enzymes in Alkylphenol Transformation
Enzyme ClassExampleFunctionReaction CatalyzedTypical Products
Phenol HydroxylaseMulticomponent Phenol Hydroxylase (mPH)Ring ActivationMonohydroxylation of the aromatic ringAlkylcatechols (o-diphenols)
DioxygenaseCatechol 2,3-dioxygenase (C23O)Ring CleavageIncorporation of O₂ to break the aromatic ring2-hydroxymuconic semialdehyde derivatives
Polyphenol OxidaseTyrosinase, Catechol OxidaseOxidationOxidation of o-diphenols to o-quinoneso-Quinones
PeroxidaseHorseradish Peroxidase (HRP)Oxidative PolymerizationOxidation of phenols using H₂O₂ to form radicalsPhenoxy radicals, Dimers, Polymers
LaccaseFungal LaccasesOxidative PolymerizationOxidation of phenols using O₂ to form radicalsPhenoxy radicals, Polymers

Biocatalysis in Chemical Synthesis and Remediation

Biocatalysis, the use of natural catalysts such as enzymes, in chemical synthesis and environmental remediation has garnered significant attention as a green and sustainable alternative to conventional chemical methods. Enzymes operate under mild conditions, exhibit high specificity, and are biodegradable, which minimizes the generation of hazardous byproducts. In the context of 3-tert-pentylphenol, biocatalytic approaches are being explored for both the synthesis of novel polymers and the degradation of this compound as an environmental pollutant.

Enzymatic Polymerization of Phenols

Enzymatic polymerization of phenolic compounds, including alkylphenols, has emerged as a promising method for the synthesis of polyphenols with diverse applications. researchgate.net Oxidoreductases, such as peroxidases and laccases, are commonly employed for this purpose. These enzymes catalyze the oxidative coupling of phenols, leading to the formation of polymers with complex structures. nih.gov

The most extensively studied enzymes for this purpose are horseradish peroxidase (HRP) and laccases. wikipedia.orgnih.gov HRP, in the presence of hydrogen peroxide, catalyzes the polymerization of a variety of phenol derivatives. nih.gov The reaction mechanism involves the generation of phenoxy radicals, which then undergo spontaneous coupling to form polymers. The resulting polymers typically consist of a mixture of phenylene (C-C coupling) and oxyphenylene (C-O-C coupling) units. researchgate.net

While direct studies on the enzymatic polymerization of this compound are not extensively documented, research on structurally similar p-alkylphenols provides valuable insights. For instance, the enzymatic polymerization of p-t-butylphenol has been successfully demonstrated, yielding polymers with varying ratios of phenylene and oxyphenylene units depending on the reaction conditions. The molecular weights of polymers derived from phenols like p-tert-butylphenol are typically in the range of 1-2 kg/mol . researchgate.net

The choice of solvent, pH, and temperature can significantly influence the polymerization reaction, affecting the polymer's molecular weight, polydispersity, and the ratio of phenylene to oxyphenylene units. nih.gov For example, conducting the polymerization in aqueous-organic solvent mixtures can enhance the solubility of both the monomer and the resulting polymer, leading to higher molecular weight products. nih.gov

Table 1: Enzymatic Polymerization of Substituted Phenols with Horseradish Peroxidase (HRP)

Phenolic MonomerEnzymeSolvent SystemPolymer Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
p-CresolSoybean Peroxidase50% BMIM(BF4) in aqueous buffer>2000- nih.gov
p-PhenylphenolSoybean Peroxidase70% BMIM(BF4) in aqueous buffer41001.8 nih.gov
PhenolHorseradish PeroxidaseDioxane/Buffer1000 - 26,000- researchgate.net
(E)-2-((p-tolylimino)methyl)phenolHorseradish PeroxidaseEtOH/pH 6.0 buffer (50:50 vol. %)61001.09 researchgate.net

This table presents data from studies on various substituted phenols to illustrate the general outcomes of enzymatic polymerization, as specific data for this compound is not available.

Laccases, copper-containing enzymes that use molecular oxygen as an oxidant, also effectively catalyze the polymerization of phenols. nih.gov Laccase-catalyzed polymerization offers an advantage as it does not require the addition of hydrogen peroxide. researchgate.net Similar to HRP, laccases generate phenoxy radicals that lead to the formation of polyphenols. The properties of the resulting polymers can be tailored by controlling the reaction parameters. mdpi.com

Biocatalytic Approaches for Pollutant Remediation

Alkylphenols, including compounds structurally similar to this compound, are recognized as environmental pollutants due to their persistence and potential endocrine-disrupting effects. researchgate.net Bioremediation, which utilizes microorganisms or their enzymes to degrade pollutants, offers an environmentally friendly and cost-effective strategy for the cleanup of contaminated sites. frontiersin.org

Microbial degradation is a key process in the natural attenuation of alkylphenols in the environment. researchgate.net A wide range of bacteria and fungi have been identified that can metabolize these compounds. The degradation pathways typically involve the hydroxylation of the aromatic ring, followed by ring cleavage. frontiersin.orgmicrobiologyresearch.org For long-chain branched alkylphenols, fungi may also employ pathways involving alkyl chain oxidation and the formation of phenolic polymers. researchgate.net

Bacterial Degradation:

Several bacterial genera, including Pseudomonas, Rhodococcus, and Sphingomonas, are known to degrade alkylphenols. frontiersin.orgmicrobiologyresearch.org The degradation is often initiated by a phenol hydroxylase, which introduces a hydroxyl group onto the aromatic ring to form a catechol derivative. This is then followed by either ortho- or meta-cleavage of the catechol ring by dioxygenase enzymes, breaking down the aromatic structure into smaller, more readily metabolizable intermediates that can enter central metabolic pathways like the TCA cycle. microbiologyresearch.org The specific degradation pathway can depend on the bacterial strain and the structure of the alkylphenol. frontiersin.org

Fungal Degradation:

Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzyme systems, including laccases and peroxidases, that are capable of degrading a broad range of aromatic pollutants. researchgate.net These non-specific enzymes can oxidize alkylphenols, initiating their degradation. Fungal degradation can be a significant process in soil and sediment environments. In addition to complete mineralization, fungi can also transform alkylphenols into less toxic or more easily degradable compounds.

Bioremediation strategies for sites contaminated with alkylphenols can involve:

Natural Attenuation: Relying on the intrinsic capacity of the native microbial populations to degrade the contaminants.

Biostimulation: Enhancing the activity of indigenous microorganisms by adding nutrients (e.g., nitrogen and phosphorus) and electron acceptors (e.g., oxygen) to the contaminated environment. frontiersin.org

Bioaugmentation: Introducing specific microorganisms with known pollutant-degrading capabilities to the contaminated site to supplement the indigenous population. frontiersin.org

Table 2: Microorganisms Involved in the Biodegradation of Alkylphenols

Microorganism TypeGenusDegradation PathwayReference
BacteriaPseudomonasAromatic ring hydroxylation, meta-cleavage microbiologyresearch.org
BacteriaRhodococcusAlkyl side chain oxidation or aromatic ring hydroxylation frontiersin.org
BacteriaSphingomonasIpso-substitution mechanism for nonylphenol researchgate.net
FungiWhite-rot fungiLigninolytic enzymes (laccases, peroxidases) researchgate.net

This table provides examples of microorganisms capable of degrading various alkylphenols, which are expected to have similar degradation capabilities for this compound.

The effectiveness of bioremediation is influenced by various environmental factors, including pH, temperature, oxygen availability, and the presence of other organic compounds. frontiersin.org Research into the microbial degradation of this compound specifically is necessary to develop targeted and efficient bioremediation strategies for this compound.

Environmental Transformation Pathways and Chemical Fate in Natural Systems

Atmospheric Degradation Processes

Specific rate constants and atmospheric lifetimes for the reaction of 3-tert-pentylphenol with hydroxyl (•OH) radicals have not been documented. For phenolic compounds in general, this reaction is a primary atmospheric degradation pathway. The reaction typically involves the abstraction of the hydrogen atom from the phenolic hydroxyl group or the addition of the •OH radical to the aromatic ring. However, without specific studies on the 3-isomer, the precise rate and resulting products are unknown. For comparison, the calculated atmospheric half-life for the related compound, 4-tert-pentylphenol, reacting with hydroxyl radicals is approximately 3.1 hours, but this value is not directly applicable to this compound.

Information regarding the direct photolysis of this compound in the atmosphere is not available. Phenols can absorb sunlight, but their potential for direct photolytic degradation in the atmosphere is generally considered less significant than their reaction with hydroxyl radicals. The specific absorption spectrum and quantum yield for this compound, which are necessary to determine its photolytic fate, have not been reported.

Aqueous Phase Transformation

The behavior and transformation of this compound in aquatic environments have not been specifically characterized in available scientific literature.

No experimental studies on the hydrolysis of this compound were found. However, based on its chemical structure, which lacks functional groups susceptible to hydrolysis under typical environmental pH and temperature conditions, this compound is expected to be stable with respect to hydrolysis. nih.gov This assertion is based on general chemical principles and data for structurally similar compounds like 4-tert-pentylphenol, which is not expected to undergo hydrolysis. nih.gov

There is a lack of specific research on the oxidative degradation of this compound in water by reactive species such as hydroxyl radicals, singlet oxygen, or ozone. While advanced oxidation processes are used to degrade various phenolic compounds in water, the specific kinetics, reaction pathways, and degradation products for this compound have not been investigated.

Soil and Sediment Interactions

Quantitative data describing the interaction of this compound with soil and sediment, such as soil adsorption coefficients (Koc), are not available. For the related isomer, 4-tert-pentylphenol, fugacity modeling predicts that it will primarily partition to soil and sediment when released into the environment. service.gov.uk Given its structure as an alkylphenol, it is plausible that this compound would also exhibit a tendency to adsorb to organic matter in soil and sediment, but without experimental data, its mobility and fate in these compartments remain undetermined.

Sorption and Desorption Dynamics

Sorption to soil and sediment is a primary process influencing the environmental distribution of tert-pentylphenol. This process limits its mobility in water and its bioavailability. The tendency of a chemical to sorb is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which describes the partitioning between the solid and solution phases in soil or between water and sediment in aquatic systems. epa.govepa.gov

For 4-tert-pentylphenol, the estimated Koc value is high, indicating that it is expected to have only slight mobility in soil. nih.gov When released into the environment, it is expected to partition mainly to soil and sediment. service.gov.uk This strong affinity for organic matter in soil and sediment means the compound is less likely to remain dissolved in water or leach into groundwater. The dynamics of sorption are influenced by properties such as the octanol-water partition coefficient (log Kow), which is a measure of a substance's hydrophobicity. researchgate.net The relatively high log Kow of 4-tert-pentylphenol reinforces its tendency to associate with particulate matter. industrialchemicals.gov.au

Table 1: Sorption-Related Properties of 4-tert-pentylphenol

Property Value Interpretation Source
log Kow 3.9 Moderate to high hydrophobicity industrialchemicals.gov.au

This interactive table summarizes key coefficients related to the sorption behavior of 4-tert-pentylphenol.

Biodegradation in Terrestrial Environments

Biodegradation is a critical pathway for the transformation and removal of tert-pentylphenol from terrestrial environments. This process involves the breakdown of the compound by microorganisms, such as bacteria and fungi, which can utilize it as a source of carbon. mdpi.combme.hu

Available assessments indicate that 4-tert-pentylphenol is expected to biodegrade relatively quickly in the environment and is not considered to be a persistent substance. service.gov.uk While specific degradation half-life studies for this compound in soil are not widely available, research on structurally similar alkylphenols, such as 4-tert-butylphenol (B1678320), has demonstrated their susceptibility to microbial degradation. For example, fungal strains like Penicillium sp. have been shown to effectively degrade 4-t-butylphenol in contaminated soil. researchgate.net The rate and extent of biodegradation in a given terrestrial environment depend on various factors, including the composition of the microbial community, temperature, pH, and the availability of other nutrients.

Table 2: Biodegradation Potential of 4-tert-pentylphenol

Parameter Assessment Implication Source
Persistence Not considered persistent Expected to be removed from the environment over time service.gov.uk

This table provides a summary of the biodegradation characteristics of 4-tert-pentylphenol.

Environmental Partitioning and Distribution Modeling

Predictive models are essential tools for estimating how a chemical will be distributed among different environmental compartments, such as air, water, soil, and sediment.

Fugacity-Based Models for Multi-compartment Distribution

Fugacity-based models are mathematical tools used to predict the environmental fate and distribution of chemicals. nih.gov These models use a chemical's key physicochemical properties to estimate its tendency to partition between environmental compartments. researchgate.net The U.S. Environmental Protection Agency (EPA) recommends the use of models like the Equilibrium Criterion (EQC) Level III model for this purpose. frontiersin.org

To model the distribution of tert-pentylphenol, key inputs include its water solubility, vapor pressure, and octanol-water partition coefficient (log Kow). Based on the properties of 4-tert-pentylphenol—low water solubility, moderate hydrophobicity (log Kow of 3.9), and low vapor pressure—a fugacity model would predict that the substance partitions significantly from water into soil and sediment. service.gov.ukindustrialchemicals.gov.au A smaller fraction would be expected to partition into the atmosphere. This modeled distribution aligns with assessments that it is expected to be found predominantly in soil and sediment. service.gov.uk

Table 3: Physicochemical Properties for Fugacity Modeling of 4-tert-pentylphenol

Property Value Environmental Compartment Influence Source
Water Solubility 193 mg/L at 21°C Influences concentration in the aqueous phase industrialchemicals.gov.au
Vapor Pressure < 5 Pa at 20°C Determines tendency to enter the air compartment industrialchemicals.gov.au

This interactive table presents the essential physicochemical data used as inputs for fugacity-based environmental distribution models.

Henry's Law Constant and Volatilization from Water/Soil

Volatilization is the process by which a substance transfers from a liquid or solid state to a gaseous state. The potential for a chemical to volatilize from water or moist soil is described by its Henry's Law Constant (HLC). epa.gov This constant represents the ratio of a chemical's concentration in the air to its concentration in water at equilibrium.

Calculated HLC values for 4-tert-pentylphenol are relatively low. service.gov.ukindustrialchemicals.gov.au One risk assessment report estimates an HLC of 1.02 Pa·m³/mol, concluding that this value indicates a low rate of volatilization from surface water. service.gov.uk Another source calculates the HLC as 0.206 Pa·m³/mol. industrialchemicals.gov.au An estimated value from the PubChem database is 2.0 x 10⁻⁶ atm·m³/mole, which is equivalent to approximately 0.202 Pa·m³/mol and suggests that volatilization from moist soil surfaces is an expected, but not dominant, fate process. nih.gov These values collectively indicate that while some portion of tert-pentylphenol will partition to the atmosphere, it has a moderate preference for remaining in the water phase compared to the air.

Table 4: Henry's Law Constant for 4-tert-pentylphenol

Henry's Law Constant (HLC) Interpretation Source
0.206 Pa·m³/mol (calculated) Low to moderate volatilization potential industrialchemicals.gov.au
1.02 Pa·m³/mol (estimated) Low rate of volatilization from surface water service.gov.uk

This interactive table summarizes the reported Henry's Law Constant values for 4-tert-pentylphenol.

Table of Mentioned Compounds

Compound Name
This compound
4-tert-pentylphenol

Advanced Research on Structure Activity Relationships and Molecular Interactions

Elucidation of Structure-Reactivity Relationships in Organic Reactions

The reactivity of 4-tert-pentylphenol in organic reactions is governed by a combination of electronic and steric effects exerted by its constituent groups.

Electronic Effects of the tert-Pentyl Group

The tert-pentyl group, an alkyl substituent, primarily exerts electron-donating effects on the aromatic ring through both inductive effects (+I effect) and hyperconjugation resosir.comresearchgate.net. This electron donation increases the electron density within the benzene (B151609) ring, making it more activated towards electrophilic aromatic substitution reactions compared to unsubstituted phenol (B47542). The hydroxyl (-OH) group is a potent electron-donating group via resonance (+R or +M effect), which is generally stronger than the inductive effect of alkyl groups and directs incoming electrophiles to the ortho and para positions relative to itself researchgate.netstackexchange.comkhanacademy.org.

Steric Effects on Reaction Sites

Steric hindrance can slow down chemical reactions by impeding the approach of reagents to the reactive centers wikipedia.org. For instance, in electrophilic aromatic substitutions, a bulky substituent can disfavor attack at adjacent positions, even if those positions are electronically activated. Although direct studies on 4-tert-pentylphenol's steric effects in specific organic reactions are limited in the provided context, analogous observations with other bulky alkylphenols, such as tert-butylphenol, suggest that steric factors play a role in determining product distribution and reaction kinetics, especially when considering reactions at positions ortho to a bulky group stackexchange.com.

Molecular Interactions with Biological Systems

The lipophilic nature and specific structural features of 4-tert-pentylphenol enable it to interact with various biological systems, notably cell membranes and specific receptors.

Membrane Interaction Mechanisms (e.g., lipid bilayers)

4-tert-Pentylphenol, being a lipophilic compound with a LogP (octanol-water partition coefficient) of 4.03 nih.gov, readily partitions into biological membranes, such as lipid bilayers nih.gov. The uncharged phenol molecule is known to influence the fluidity of lipid bilayers by inserting into the hydrophobic acyl chain region of the membrane nih.gov. This interaction can lead to changes in membrane properties, potentially affecting membrane integrity, permeability, and the function of membrane-bound proteins.

The bulky tert-pentyl group contributes significantly to the lipophilicity of the molecule, facilitating its insertion into the non-polar core of the lipid bilayer. Once incorporated, the molecule can disrupt the ordered packing of lipid molecules, leading to an increase in membrane fluidity. This mechanism is common for many hydrophobic molecules interacting with biological membranes youtube.comwur.nlrsc.org.

Enzyme-Substrate Binding and Catalytic Mechanisms

While specific detailed research findings on 4-tert-pentylphenol as an enzyme substrate or inhibitor were not extensively covered in the provided search results, general principles of enzyme-substrate binding can be applied. Enzymes catalyze reactions by providing an active site that precisely accommodates the substrate, facilitating its transformation numberanalytics.comwou.edugatech.edu. The interaction involves specific binding sites that position substrates favorably, stabilize transition states, and create an optimal environment for catalysis through various mechanisms, including acid-base catalysis, covalent catalysis, and electrostatic interactions wou.edugatech.edusmu.edu.

For 4-tert-pentylphenol, its phenolic hydroxyl group could potentially participate in hydrogen bonding interactions with amino acid residues in an enzyme's active site. The bulky tert-pentyl group would primarily contribute to hydrophobic interactions within hydrophobic pockets of an enzyme's binding site. The precise fit of these structural features within an enzyme's active site would dictate the binding affinity and the nature of any potential enzymatic activity or inhibition.

Receptor-Ligand Interactions (e.g., estrogen receptor agonists)

4-tert-Pentylphenol has been identified as an estrogen receptor (ER) agonist, indicating its ability to bind to estrogen receptors and mimic the effects of natural estrogens industrialchemicals.gov.auaopwiki.orgresearchgate.netnih.govnih.gov. This agonistic activity is a key aspect of its biological interaction profile, leading to its classification as an endocrine-disrupting chemical (EDC) industrialchemicals.gov.au.

Studies have shown that 4-tert-pentylphenol can specifically bind to estrogen receptors, including those found in rainbow trout, and induce vitellogenin (VTG) synthesis, a biomarker for estrogenic activity in fish industrialchemicals.gov.auaopwiki.org. Quantitative data indicates its potency as an ER agonist. For instance, its half-maximal effective concentration (EC50) for estrogen receptor agonism has been reported, along with its relative potency compared to 17β-estradiol researchgate.net.

Table 1: Estrogen Receptor Agonist Activity of 4-tert-Pentylphenol

ParameterValue (11°C)Value (18°C)Reference
EC50 (M)7.6 × 10⁻⁷6.9 × 10⁻⁷ researchgate.net
Relative Potency vs. 17β-Estradiol0.000360.00054 researchgate.net

The ability of 4-tert-pentylphenol to bind to ERs is influenced by its molecular properties, including its LogP, molecular volume, and the number of hydrogen bond donors and acceptors nih.gov. These properties facilitate its interaction with the ligand-binding domain of the estrogen receptor, initiating the conformational changes necessary for receptor activation and subsequent gene transcription.

Table 2: Key Physicochemical Properties of 4-tert-Pentylphenol

PropertyValueReference
PubChem CID6643 wikidata.orgnih.gov
Molecular FormulaC₁₁H₁₆O wikidata.orgnih.gov
Molecular Weight164.24 g/mol nih.gov
LogP (Log Kow)4.03 nih.gov
pKa10.43 nih.gov

Emerging Applications in Advanced Materials Science and Chemical Intermediates

Precursors in Polymer and Resin Synthesis

The incorporation of 3-tert-pentylphenol into polymer structures can significantly modify their physical and chemical properties, leading to materials with enhanced durability, thermal stability, and resistance to environmental degradation.

While the use of alkylphenols such as p-tert-butyl phenol (B47542) in the production of phenolic resins is well-established, the specific incorporation of this compound is a more specialized application. Phenolic resins, broadly classified into novolacs and resoles, are synthesized through the condensation reaction of a phenol with an aldehyde, typically formaldehyde. koreascience.krresearchgate.net The substitution on the phenol ring dictates the functionality of the monomer and the subsequent properties of the cured resin.

In the synthesis of novolac resins, which are produced under acidic catalysis with a less than stoichiometric amount of formaldehyde, the alkyl group's position and size influence the resin's solubility, melting point, and curing behavior when cross-linked with a hardening agent. google.com The meta-position of the tert-pentyl group in this compound leaves the ortho and para positions available for polymerization, potentially leading to a high-ortho novolac structure, which is known to have a fast cure time. researchgate.net

The introduction of the bulky tert-pentyl group can enhance the resin's flexibility and impact resistance. A study on foamable phenolic resins modified with 3-pentadecyl-phenol, a long-chain alkylphenol, demonstrated that the alkyl group successfully modified the molecular structure, leading to improved toughness. mdpi.comresearchgate.netpreprints.orgnih.gov While direct research data on this compound is limited, it is plausible that its incorporation could yield similar benefits.

The properties of phenolic resins can be tailored by varying the type of phenolic monomer used. The table below illustrates the effect of different phenolic monomers on the properties of novolac resins, providing a comparative context for the potential impact of this compound.

Phenolic MonomerResulting Novolac Resin Properties
m-CresolHigh reactivity, good thermal stability. koreascience.kr
p-CresolLinear polymer structure, specific solubility characteristics. koreascience.kr
Bisphenol AHigh heat resistance and dimensional stability. koreascience.kr
3-Pentadecyl-phenolIncreased toughness and flexibility, higher closed-cell ratio in foams. mdpi.comresearchgate.netpreprints.orgnih.gov

As a polymeric additive, derivatives of this compound can be synthesized to act as plasticizers or property modifiers in other polymer systems, enhancing their processability and end-use performance. researchgate.netjohoku-chemical.comresearchgate.net

The degradation of polymeric materials upon exposure to ultraviolet (UV) radiation and oxidative environments is a significant concern for their long-term performance. This compound serves as a key intermediate in the synthesis of specialized molecules that protect polymers from such degradation.

UV Stabilizers: One of the most important classes of UV absorbers is the benzotriazoles. uvabsorber.comnih.gov The synthesis of these compounds often involves the reaction of a substituted phenol with a derivative of 2-nitroaniline, followed by reduction. 2,4-Di-tert-pentylphenol is a known precursor for the production of benzotriazole (B28993) UV absorbers. nbinno.comnih.govbldpharm.com Specifically, compounds like 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) are effective UV absorbers added to plastics and other polymers to prevent discoloration and enhance stability. nih.gov The tert-pentyl groups on the phenol ring enhance the stabilizer's compatibility with the polymer matrix and its long-term effectiveness. While the literature predominantly focuses on di-substituted pentylphenols, this compound can be used to synthesize analogous benzotriazole structures, with the position of the pentyl group influencing the absorption spectrum and performance of the resulting UV stabilizer.

Antioxidants: Phenolic compounds, particularly those with sterically hindered hydroxyl groups, are effective radical scavengers. nih.gov The tert-pentyl group in this compound provides steric hindrance around the phenolic hydroxyl group. This steric hindrance stabilizes the resulting phenoxy radical formed after donating a hydrogen atom to a free radical, thereby terminating the auto-oxidation chain reaction that leads to polymer degradation. nih.govmdpi.commdpi.com The general mechanism of action for hindered phenolic antioxidants is illustrated below:

Initiation: Polymer (P-H) forms a free radical (P•) due to heat, UV light, or mechanical stress.

Propagation: The polymer radical (P•) reacts with oxygen to form a peroxy radical (POO•), which can then abstract a hydrogen from another polymer chain, propagating the degradation.

Termination: The hindered phenol (ArOH), such as this compound, donates its hydroxyl hydrogen to the peroxy radical, forming a stable polymer hydroperoxide and a resonance-stabilized phenoxy radical (ArO•) that is less reactive and does not continue the degradation chain.

The antioxidant efficacy of various phenolic compounds is an active area of research, with studies focusing on the relationship between molecular structure and radical scavenging activity. nih.gov

Role in Specialty Chemical Production

Beyond its use in polymers, this compound is a versatile intermediate for the synthesis of a variety of specialty chemicals.

The reactivity of the phenolic ring and the hydroxyl group in this compound allows it to be a starting material for a range of chemical transformations. It can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation, leading to a variety of functionalized derivatives. These derivatives can, in turn, be used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.net While specific examples for the 3-isomer are not widely documented in readily available literature, the principles of its reactivity are analogous to other alkylphenols.

Nonionic surfactants are a major class of surface-active agents used in detergents, emulsifiers, and wetting agents. A significant group of these surfactants is produced through the ethoxylation of alkylphenols. In this process, ethylene (B1197577) oxide is added to the hydroxyl group of the alkylphenol in the presence of a catalyst, forming a polyoxyethylene chain.

The hydrophobic part of the resulting surfactant molecule is the 3-tert-pentylphenyl group, while the hydrophilic portion is the polyethylene (B3416737) glycol chain. The length of this chain can be controlled during synthesis to achieve the desired hydrophilic-lipophilic balance (HLB), which determines the surfactant's properties and applications. researchgate.net

The general reaction for the ethoxylation of this compound is as follows:

3-tert-pentyl-C₆H₄OH + n(C₂H₄O) → 3-tert-pentyl-C₆H₄O(CH₂CH₂O)ₙH

Surfactant PropertyDescriptionInfluence of this compound Structure
Critical Micelle Concentration (CMC) The concentration at which surfactant molecules begin to form micelles in a solution.The bulky hydrophobic group may lead to a lower CMC compared to linear alkylphenols of similar carbon number. nih.gov
Surface Tension Reduction The ability of a surfactant to lower the surface tension of a liquid.Effective reduction in surface tension is expected due to the amphiphilic nature of the ethoxylated product. researchgate.net
Wetting The ability of a liquid to spread over a solid surface.The structure of the hydrophobic tail influences the wetting properties.
Emulsification The ability to stabilize a mixture of two immiscible liquids.The HLB value, determined by the length of the ethoxylate chain, will dictate its effectiveness as an emulsifier.

Integration in Advanced Catalytic Systems

The use of phenolic compounds as ligands in transition metal catalysis is a growing field of research. cardiff.ac.ukorientjchem.orgresearchgate.netnih.govresearchgate.netmdpi.comnih.govchiba-u.jprsc.org The hydroxyl group of the phenol can be deprotonated to form a phenoxide, which can then coordinate to a metal center. The electronic and steric properties of the ligand can be tuned by the substituents on the phenolic ring.

The tert-pentyl group in the meta position of this compound would exert a specific steric influence on the metal's coordination sphere, potentially affecting the catalyst's activity, selectivity, and stability. While there is a lack of specific literature detailing the use of this compound as a ligand in advanced catalytic systems, the principles of ligand design suggest its potential in this area. For instance, metal complexes with sterically demanding phenoxide ligands have been investigated for various catalytic transformations, including polymerization and oxidation reactions. The bulky nature of the 3-tert-pentyl group could be advantageous in creating a specific pocket around the metal center, influencing substrate access and product formation.

Further research is required to explore the synthesis of transition metal complexes incorporating this compound as a ligand and to evaluate their efficacy in various catalytic applications.

Ligand Design in Metal-Catalyzed Reactions

There is currently no available research data to support the direct use of this compound as a primary ligand in metal-catalyzed reactions. The design of ligands is a highly specific field that focuses on molecules capable of forming stable and electronically favorable complexes with metal centers to facilitate catalytic cycles. While the bulky tert-pentyl group on the phenol could theoretically provide steric hindrance to influence the selectivity of a reaction, this compound itself lacks the typical functional groups (e.g., phosphines, amines, N-heterocycles) that are known to effectively coordinate with transition metals in a way that is conducive to catalysis. It is plausible that this compound could be chemically modified to incorporate such coordinating moieties, thereby creating a novel ligand. However, such derivatives and their catalytic applications are not documented in the current body of scientific literature.

Supporting Material in Heterogeneous Catalysis

Similarly, the use of this compound as a direct supporting material for heterogeneous catalysis is not described in existing research. Materials used as catalyst supports are typically required to have high surface area, porosity, and thermal and mechanical stability to effectively disperse and stabilize catalytic nanoparticles or complexes. While phenolic resins, which can be synthesized from precursors like this compound, are used in various industrial applications, their specific use as a primary support for heterogeneous catalysts is not a well-established area of research. The development of a polymer from this compound for this purpose would require significant research into its polymerization, functionalization, and material properties to ascertain its suitability as a catalyst support. To date, such studies have not been published.

Future Research Directions and Unresolved Questions

Advancements in Regioselective Synthesis of 3-Tert-pentylphenol

The synthesis of alkylated phenols, including this compound, often presents challenges related to regioselectivity, particularly in acid-catalyzed condensation reactions future4200.com. While advancements like one-pot metal-free protocols have demonstrated excellent regioselectivity and high yields for analogous alkylated phenols, avoiding the need for transition metal catalysts and reducing environmental impact, further research is necessary to refine these methods specifically for this compound . The goal is to achieve even higher regioselectivity, ensuring the desired isomer is predominantly formed, and to develop more sustainable and cost-effective synthetic routes. Exploring novel catalytic systems or reaction conditions that precisely control the position of alkylation on the phenol (B47542) ring remains an unresolved question in optimizing the production of this compound .

Comprehensive Mechanistic Studies of Environmental Transformation

Understanding the environmental fate of this compound is crucial, given that alkylphenols can be persistent organic pollutants. Studies on the biotransformation of p-tert-amylphenol (4-tert-pentylphenol) by bacteria and fungi have identified numerous metabolites, suggesting complex degradation pathways researchgate.net. However, a comprehensive understanding of all transformation products and the precise mechanisms involved across diverse environmental matrices (e.g., soil, water, sediment) is still lacking researchgate.netnih.gov. Future research needs to fully elucidate these pathways, identifying the specific microbial communities and abiotic factors that influence degradation rates and product formation researchgate.net. There is also a need to develop highly efficient, cost-effective, and environmentally sustainable methods for the degradation of persistent alkylphenols, including this compound, and to enhance the oxidative performance of existing remediation systems researchgate.netdntb.gov.ua.

Development of Novel Biocatalytic Pathways

Biocatalysis offers a promising avenue for the sustainable transformation of chemical compounds. Research has shown that certain microbial strains, such as Sphingobium fuliginis, can metabolize 4-tert-pentylphenol, initiating its degradation through hydroxylation nih.gov. However, the efficiency of these processes can be limited, with growth rates on 4-tert-pentylphenol being lower compared to structurally similar compounds like 4-tert-butylphenol (B1678320) nih.gov. Furthermore, studies on the biocatalyzed conversion of 4-alkylphenols to catechols using enzymes like tyrosinase indicate that the efficiency decreases with increasing alkyl chain length due to steric limitations in the enzyme's active site mdpi.comresearchgate.net. Future research should focus on identifying and engineering novel enzymes or microbial consortia with enhanced activity and specificity for this compound. Overcoming steric hindrance issues for bulky branched alkyl chains through directed evolution or rational enzyme design is a key challenge. Developing efficient biocatalytic processes could lead to more sustainable methods for the synthesis of valuable derivatives or for the bioremediation of this compound in contaminated environments nih.gov.

Predictive Modeling for Complex Biological and Environmental Interactions

The development of robust predictive models is essential for assessing the potential biological and environmental interactions of compounds like this compound. Current predictive models, such as those based on ToxCast data for related compounds, require further refinement to improve accuracy, incorporate updated datasets, and better weight contributory pathways nih.gov. A significant challenge lies in accurately extrapolating laboratory-derived toxicity data to real-world environmental conditions, which are influenced by multiple abiotic factors like pH, temperature, and conductivity mdpi.com. Future research should aim to develop more sophisticated predictive models that integrate diverse data types, including genomic information, environmental parameters, and chemical properties, to account for complex synergistic or antagonistic effects nih.govumich.edu. Improving the ability to predict the fate and effects of this compound in complex biological systems and varied environmental scenarios remains a critical unresolved question diva-portal.org.

Exploration of Novel Material Applications and Performance Optimization

While this compound itself may serve as an intermediate, its structural motif, particularly the tert-pentyl group, is present in derivatives with established industrial applications. For instance, 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV328), a related compound, is utilized as a UV absorber in plastics and polymeric substances to prevent light-induced degradation sarchemlabs.comresearchgate.net. This suggests that the this compound structure may impart desirable properties for material science. Future research could directly explore this compound or its novel derivatives in new material formulations, such as specialized polymers, resins, or surfactants, aiming for enhanced performance characteristics like thermal stability, antioxidant properties, or unique surface activities researchgate.net. Optimizing its performance in existing or emerging industrial applications, and discovering entirely new functionalities based on its specific chemical structure, represents a significant area for future investigation.

Q & A

Q. What quality control protocols ensure reproducibility in synthesizing this compound reference standards?

  • Methodology : Purity assessment via triple detection (HPLC-UV, GC-MS, NMR). Quantify residual solvents (HS-GC) and metal catalysts (ICP-MS). Store standards in amber vials under argon at −20°C to prevent oxidation. Interlaboratory validation (ICH Q2(R1)) ensures compliance .

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